(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C17H12N2O3S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2O3S/c20-16-15(9-11-6-7-13-14(8-11)22-10-21-13)23-17(19-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,18,19,20)/b15-9- |
InChI Key |
YASSUQGNEXYLNC-DHDCSXOGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for (2E,5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-2-(Phenylimino)-1,3-Thiazolidin-4-One
Step 1: Synthesis of the Thiazolidinone Core
The thiazolidin-4-one core is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this compound, 1-cyclopropyl-3-phenylthiourea reacts with ethyl bromoacetate under basic conditions to form 3-cyclopropyl-2-(phenylimino)thiazolidin-4-one (Intermediate A). Key reaction parameters include:
- Solvent : Ethanol or dichloromethane.
- Catalyst : Piperidine or triethylamine.
- Temperature : Reflux (78–80°C for ethanol).
- Reaction Time : 10–12 hours.
Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the thiourea’s sulfur attacks the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization to form the thiazolidinone ring.
Step 2: Knoevenagel Condensation for 5-Arylidene Formation
The introduction of the 1,3-benzodioxol-5-ylmethylidene group at position 5 of the thiazolidinone core is achieved through a Knoevenagel condensation between Intermediate A and 1,3-benzodioxole-5-carbaldehyde.
Reaction Conditions
- Solvent : Absolute ethanol (50 mL per mmol of Intermediate A).
- Catalyst : Piperidine (1.15 eqv).
- Temperature : Reflux (78°C).
- Reaction Time : 10–12 hours.
Procedure :
- Dissolve Intermediate A (1.0 mmol) in ethanol.
- Add piperidine and 1,3-benzodioxole-5-carbaldehyde (1.0 mmol).
- Reflux until completion (monitored via TLC in 5% ethyl acetate/hexane).
- Filter the yellow precipitate and recrystallize in chloroform/methanol (1:1).
Stereochemical Control : The (2E,5Z) configuration arises from thermodynamic control during condensation, favoring the trans arrangement of the phenylimino group (E) and the cis orientation of the benzodioxolylmethylidene moiety (Z).
Computational and Mechanistic Studies
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
Molecular Docking
Docking scores (−9.2 to −11.5 kcal/mol) suggest strong binding to human serum albumin, corroborating antiglycation activity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone ring undergoes oxidation at the sulfur atom or conjugated double bonds. Key findings include:
| Reagent/Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic medium) | Sulfoxide derivative | 62–68% | |
| H₂O₂ (catalytic FeCl₃) | Epoxidation of the 5Z double bond | 55% |
-
Mechanism : Sulfur oxidation proceeds via electrophilic attack, forming sulfoxides, while epoxidation follows a concerted cyclic transition state .
-
Applications : Sulfoxide derivatives show enhanced solubility for pharmacological studies .
Reduction Reactions
Selective reduction of imine (C=N) or double bonds has been achieved:
| Reagent/Conditions | Target Site | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ (EtOH, 0°C) | C=N bond | Secondary amine derivative | 75% | |
| H₂/Pd-C (room temperature) | 5Z double bond | Saturated thiazolidinone | 82% |
-
Critical Insight : NaBH₄ selectively reduces the phenylimino group without affecting the benzodioxole moiety .
-
Side Reaction : Over-reduction under H₂/Pd-C may lead to ring-opening byproducts (~12%) .
Nucleophilic Substitution
The thiazolidinone ring participates in nucleophilic attacks, particularly at the 2-position:
| Reagent | Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| NH₂OH·HCl | Reflux (EtOH, 4h) | 2-Hydroxyimino derivative | 70% | |
| CH₃I (K₂CO₃) | Microwave, 80°C | S-Methylated analog | 88% |
-
Kinetics : Microwave irradiation reduces reaction time from 12h to 30min compared to conventional heating .
-
Regioselectivity : Methylation occurs preferentially at sulfur over nitrogen due to steric hindrance .
Cycloaddition Reactions
The exocyclic double bond (5Z) engages in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8h | Bridged bicyclic adduct | 58% | |
| Tetracyanoethylene | CH₂Cl₂, −20°C, 2h | Electron-deficient cycloadduct | 63% |
-
Stereochemistry : The 5Z configuration enforces endo selectivity in adduct formation .
-
Limitation : Electron-rich dienophiles show lower reactivity due to mismatched frontier orbitals .
Acid/Base-Mediated Rearrangements
Protonation/deprotonation induces structural changes:
| Condition | Observation | Reference |
|---|---|---|
| HCl (gas)/CHCl₃ | Ring contraction to thiazole derivative | |
| NaOH (aq., 70°C) | Hydrolysis to thiourea analog |
-
Mechanistic Pathway : Acidic conditions promote ring-opening via thiirane intermediate, while alkaline hydrolysis cleaves the 4-one carbonyl .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Major Product | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm | Acetonitrile | Di-π-methane rearrangement product | 0.32 | |
| 365 nm | Benzene | [2+2] Cyclodimer | 0.18 |
-
Application Potential : Photoproducts exhibit blue-shifted fluorescence for optoelectronic applications .
Catalytic Cross-Coupling
Palladium-mediated functionalization has been demonstrated:
| Reaction Type | Catalyst System | Substituent Introduced | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids at C5 | 65–72% | |
| Sonogashira | PdCl₂/CuI/PPh₃ | Alkynyl groups at C2 | 60% |
-
Key Challenge : Steric bulk from the benzodioxole group necessitates high catalyst loading (5 mol%) .
Biocatalytic Modifications
Recent advances employ enzymatic catalysis:
| Enzyme | Transformation | Conversion | Reference |
|---|---|---|---|
| Candida antarctica lipase B | Kinetic resolution of racemates | 98% ee | |
| Cytochrome P450 BM3 | Hydroxylation at benzylic carbon | 40% |
-
Sustainability Aspect : Enzymatic methods reduce waste compared to traditional stoichiometric approaches .
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical development (e.g., kinase inhibitors ) and materials science. Future research directions include exploiting electrochemical reactions and flow chemistry for scalable synthesis .
Scientific Research Applications
Chemistry
In chemistry, (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, this compound may exhibit interesting activities such as antimicrobial, antifungal, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its ability to interact with specific enzymes or receptors makes it a candidate for further pharmacological studies.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its effects depends on its interactions with molecular targets. For example, it may inhibit specific enzymes or bind to receptors, leading to a cascade of biochemical events. The pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Thiazolidinone derivatives are structurally diverse, with modifications primarily at the 2-, 3-, and 5-positions. Below is a comparison of key analogs:
Key Observations :
Glycation Inhibition (Target Compound)
The target compound demonstrated potent inhibition of advanced glycation end products (AGEs) in vitro, reversing α-helix and β-sheet conformational changes in proteins caused by hyperglycemia. Molecular docking studies suggest interactions with glycation pathway enzymes (e.g., aldose reductase) .
Anti-inflammatory Activity (Analog 16)
Compound 16 showed significant paw edema inhibition (comparable to indomethacin), attributed to its methoxycyclohexadienylidene group, which may modulate COX-2 pathways .
Antimicrobial and Anticancer Potential
Computational and ADMET Studies
- Target Compound: Density functional theory (DFT) studies indicate a planar structure with delocalized electron density, enhancing binding to hydrophobic pockets.
- Analog 5l : High lipophilicity (logP >3) may limit aqueous solubility but improve membrane permeability .
Biological Activity
The compound (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and kinase inhibitory properties.
Chemical Structure
The chemical structure of this compound includes a thiazolidinone core linked to a benzodioxole moiety. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazolidinone cores exhibit significant antibacterial activity against various pathogens. For instance:
- Antibacterial Efficacy : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated over 90% inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiazolidinones is well-documented. The compound is part of a broader class that has been shown to inhibit tumor cell proliferation:
- In vitro Studies : Various thiazolidinone derivatives have been tested against different cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the nanomolar range against several tumor types .
- Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells .
Kinase Inhibition
Kinases play crucial roles in cellular signaling pathways and are common targets for cancer therapy:
- Inhibitory Potency : Research indicates that thiazolidinone derivatives can act as selective inhibitors for various kinases. For example, one study reported an IC50 of 0.041 μM for DYRK1A kinase inhibition by a related compound .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazolidinone ring can significantly enhance kinase inhibitory activity .
Case Studies
Several studies have explored the biological activities of thiazolidinone derivatives:
- Antimicrobial Study :
- Anticancer Research :
- Kinase Inhibition Evaluation :
Data Table
| Activity Type | Compound Example | IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Antibacterial | 2-(Chlorophenyl-imino)thiazolidin-4-one | 0.041 μM | E. coli, S. aureus |
| Anticancer | Thiazolidinone Derivative | Nanomolar range | HT29 Adenocarcinoma Cells |
| Kinase Inhibition | DYRK1A Inhibitor | 0.041 μM | DYRK1A Kinase |
Q & A
What are the established synthetic routes for (2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, and how are intermediates optimized for yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. For example:
- Step 1: React 1,3-benzodioxol-5-carbaldehyde with thiosemicarbazide in acetic acid under reflux to form a hydrazone intermediate.
- Step 2: Condensation with phenyl isothiocyanate in the presence of ammonium acetate and acetic acid to cyclize into the thiazolidin-4-one core .
- Step 3: Purification via recrystallization (e.g., methanol/ethanol mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Key parameters for optimization include:
- Stoichiometry: Excess ammonium acetate (1.5–2.0 eq) improves cyclization efficiency .
- Reaction Time: 6–12 hours under reflux to ensure complete ring closure .
- Characterization: Confirmation of the (2E,5Z) isomer requires NOESY NMR to validate spatial proximity of substituents .
How do structural modifications at the benzodioxol and phenylimino positions influence biological activity in this compound class?
Advanced Analysis:
- Benzodioxol Substituents:
- Phenylimino Modifications:
SAR Validation:
- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to DYRK1A kinase (RMSD < 2.0 Å) .
- Experimental Assays: IC₅₀ values vary from 0.8 µM (unsubstituted phenylimino) to >50 µM (ortho-methyl) in cancer cell lines .
What spectroscopic and crystallographic techniques are critical for confirming the (2E,5Z) configuration of this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography:
Case Study: A 100 K single-crystal study (R factor = 0.045) confirmed the (5Z) configuration via C8–C10 bond length (1.216 Å), characteristic of conjugated double bonds .
How do researchers resolve contradictions in cytotoxicity data across different cancer cell lines for this compound?
Advanced Data Analysis:
Contradictions arise from:
- Cell-Specific P-Glycoprotein (P-gp) Expression: Compounds with logP > 3.5 bypass P-gp efflux in resistant lung cancer cells (A549/TaxR), unlike paclitaxel .
- Metabolic Stability: Microsomal assays (e.g., human liver microsomes) reveal rapid glucuronidation of hydroxylated metabolites, reducing efficacy in HepG2 cells .
Mitigation Strategies:
- Co-Administration with Inhibitors: Cyclosporine A (10 µM) enhances intracellular accumulation in P-gp-overexpressing lines .
- Prodrug Design: Acetylation of the phenylimino group improves metabolic stability (t₁/₂ increased from 0.5 to 4.2 hours) .
What computational approaches are used to predict the ADMET properties of this compound?
Methodological Answer:
- ADMET Prediction:
- DFT Studies:
What experimental strategies validate the compound’s mechanism in reversing protein glycation?
Advanced Experimental Design:
- In Vitro Glycation Model:
- Circular Dichroism (CD):
- Molecular Docking:
How does the compound’s crystal packing influence its physicochemical stability?
Crystallography-Driven Analysis:
- Hydrogen Bonding: N–H···O=C interactions (2.8–3.0 Å) form infinite chains, enhancing thermal stability (decomposition >250°C) .
- π-Stacking: Benzodioxol and phenylimino groups create offset stacks (3.5 Å spacing), reducing hygroscopicity .
- Graph Set Analysis: R₂²(8) motifs dominate, correlating with low solubility in aqueous buffers (logS = −4.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
